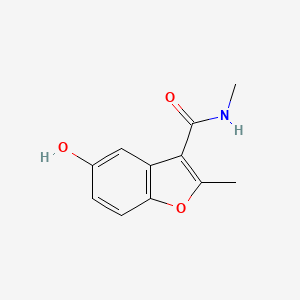

5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Description

The compound 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS: 638217-08-0) is a benzofuran derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . It is structurally characterized by a benzofuran core substituted with a hydroxy group at position 6, a methyl group at position 2, and a methyl-substituted carboxamide moiety at position 3. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, notably for the production of fruquintinib (CAS: 1194506-26-7), a targeted cancer therapy agent . It is commercially available in research-grade quantities (e.g., 1g, 250mg, 5g) with a purity of ≥97% . Patent restrictions currently limit its use to non-commercial research applications .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

5-hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-5-7(13)3-4-9(8)15-6/h3-5,13H,1-2H3,(H,12,14) |

InChI Key |

KBMYRAOJDBVUQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NC |

Origin of Product |

United States |

Biological Activity

5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (commonly referred to as 5-Hydroxy-DMB) is a synthetic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. Characterized by its unique benzofuran core, this compound has garnered attention due to its interactions with various biological targets, including enzymes involved in critical cellular processes.

Chemical Structure and Properties

5-Hydroxy-DMB has the molecular formula and a molecular weight of approximately 205.21 g/mol. The compound features a hydroxy group at the 5-position and a carboxamide functional group at the 3-position, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.21 g/mol |

| Functional Groups | Hydroxy, Carboxamide |

The primary mechanism of action for 5-Hydroxy-DMB involves its role as an enzyme inhibitor , specifically targeting fibroblast growth factor receptor 4 (FGFR4). This interaction influences key signaling pathways that regulate cell proliferation and differentiation, making it a candidate for therapeutic applications in diseases characterized by abnormal cell growth.

Enzyme Inhibition

- Target Enzyme : FGFR4

- Effect : Inhibition of enzymatic activity leading to altered downstream signaling pathways.

In Vitro Studies

Recent studies have demonstrated that 5-Hydroxy-DMB exhibits significant biological activity through various assays:

-

Cytotoxicity Assays :

- The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and F2408 (a model for other cancers), using methods such as the MTT assay and Neutral Red Uptake (NRU) assay.

- Results indicated that 5-Hydroxy-DMB has cytotoxic effects at specific concentrations, with IC50 values suggesting effective inhibition of cell viability.

-

Antimicrobial Activity :

- Although initial tests indicated limited antimicrobial properties at higher concentrations, further investigations into structural analogs have shown promise in enhancing this activity.

Case Studies

- A study highlighted the antiproliferative effects of benzofuran derivatives, including 5-Hydroxy-DMB, showing that modifications in the chemical structure can significantly influence biological outcomes. The presence of electron-donating groups was noted to enhance antiproliferative activity against various cancer cell lines .

Comparative Analysis with Related Compounds

To understand the uniqueness of 5-Hydroxy-DMB, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide | Hydroxy at position 6 | Specific inhibition of different enzymes |

| 5-Hydroxy-2-methyl-N-phenylbenzofuran-3-carboxamide | Phenyl substitution at position 2 | Potentially different pharmacological profiles |

This table illustrates how variations in substituents can lead to diverse biological activities and therapeutic potentials.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

5-Hydroxy-N,N-dimethyl-2-phenyl-3-benzofurancarboxamide

- Structural Differences: Position 2: Phenyl group vs. methyl group in 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide. Position 3: N,N-dimethylcarboxamide vs. N-methylcarboxamide. Position 5: Hydroxy group vs.

- The N,N-dimethylcarboxamide could influence receptor binding due to steric and electronic effects.

N5-Cyclopropyl-3-(3-methoxyphenyl)-N7-methylbenzofuran-5,7-dicarboxamide (Compound 90)

- Structural Differences :

- Functional Implications :

This compound, part of a bromodomain (BD2) inhibitor series, demonstrates the importance of methoxy and cyclopropyl groups in enhancing binding affinity to epigenetic targets. The absence of these groups in 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide highlights its role as a simpler intermediate rather than a bioactive molecule .

N5-((1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-yl)-3-(3-methoxyphenyl)-N7-methylbenzofuran-5,7-dicarboxamide (Compound 91)

- Structural Differences :

- Functional Implications: The bicyclic structure and methoxy substitution are critical for BD2 inhibitory activity, achieving nanomolar potency in enzymatic assays. This contrasts with the target compound, which lacks such pharmacophoric features .

Contrast with Tryptamine Derivatives (e.g., Bufotenine)

Although unrelated structurally, bufotenine (5-hydroxy-N,N-dimethyltryptamine) provides a pharmacological contrast:

- Core Structure : Tryptamine vs. benzofuran.

- Bioactivity : Bufotenine acts as a serotonin receptor agonist (5-HT2A), causing psychedelic effects, while benzofuran carboxamides lack direct psychotomimetic activity .

- Applications : Bufotenine is studied in neuropsychiatry, whereas 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is strictly a synthetic intermediate .

Preparation Methods

Reaction Conditions and Steps

-

Starting Material : 5-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol) dissolved in dichloromethane (50 mL).

-

Cooling : The solution is cooled to −5°C under inert conditions.

-

BBr₃ Addition : A 1.0 M solution of BBr₃ in CH₂Cl₂ (31 mL, 30.8 mmol) is added dropwise.

-

Stirring : The reaction is maintained at −5°C for 1 hour, followed by additional BBr₃ (15 mL) and stirring at 0°C for another hour.

-

Workup : The mixture is quenched with saturated NaHCO₃/ice, extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

-

Yield : 3.16 g (99%) of 5-hydroxy-N,2-dimethylbenzofuran-3-carboxamide as a solid.

Key Observations

-

Temperature Control : Sub-zero temperatures prevent side reactions such as over-demethylation or ring oxidation.

-

Scalability : This method is reproducible at scales up to 100 mmol with consistent yields.

Oxidative Coupling and Cyclization

A tandem oxidative coupling-cyclization strategy using (diacetoxyiodo)benzene (PIDA) enables direct C–H functionalization of hydroquinones. This method avoids pre-functionalized substrates and is ideal for constructing the benzofuran core.

Protocol

-

Substrates : β-Dicarbonyl compound (1 equiv) and hydroquinone derivative (1.2 equiv).

-

Oxidant : PIDA (2.5 equiv) in acetonitrile at 80°C.

-

Mechanism :

-

Oxidative Coupling : PIDA mediates single-electron oxidation, forming a radical intermediate.

-

Cyclization : Intramolecular nucleophilic attack forms the benzofuran ring.

-

Advantages

-

Regioselectivity : The 5-hydroxy group is favored due to electronic and steric effects of substituents.

-

Functional Group Tolerance : Compatible with electron-donating and withdrawing groups on the hydroquinone.

Multi-Step Synthesis via Friedel-Crafts Acylation

A patent-pending route involves Friedel-Crafts acylation to install the carboxamide group, followed by cyclization and demethylation.

Stepwise Procedure

-

Friedel-Crafts Acylation :

-

React 3-methoxyphenol with 2-bromohexanoyl chloride in the presence of AlCl₃.

-

Intermediate : N-[3-(2-bromohexanoyl)-4-hydroxyphenyl]acetamide.

-

-

Cyclization :

-

Treat the intermediate with potassium tert-butoxide in THF at −40°C.

-

Product : Benzofuran ester.

-

-

Demethylation :

-

Use BBr₃ in CH₂Cl₂ at 0°C to convert methoxy to hydroxy.

-

-

Amidation :

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Demethylation with BBr₃

-

Mechanism : BBr₃ coordinates to the methoxy oxygen, facilitating methyl group cleavage via an SN2 pathway. The resulting borate intermediate is hydrolyzed to the phenol.

-

Optimization : Excess BBr₃ (2.5 equiv) ensures complete conversion, while quenching with NaHCO₃ minimizes acid-sensitive side reactions.

Oxidative Coupling with PIDA

-

Electron Transfer : PIDA generates aryl radicals, which couple with β-dicarbonyl enolates. Cyclization proceeds via a six-membered transition state.

-

Solvent Effects : Acetonitrile enhances radical stability and reaction efficiency.

Industrial-Scale Considerations

For kilogram-scale production, the demethylation method is preferred due to its high yield and minimal purification steps. However, BBr₃’s moisture sensitivity necessitates anhydrous conditions and specialized equipment. Alternatively, catalytic methods using Ru or Rh complexes (as reviewed in ) offer atom economy but require costly ligands.

Q & A

Q. What are the optimized synthetic routes for 5-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, and how do reaction conditions influence yield and specificity?

- Methodological Answer : The synthesis typically involves coupling benzofuran-3-carboxylic acid derivatives with hydroxyl- and methyl-substituted amines. Key steps include:

- Amide bond formation : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMT/NMM/TsO− under microwave-assisted conditions to enhance reaction efficiency .

- Solvent selection : Dichloromethane or ethanol improves solubility of intermediates .

- Catalysts : Palladium-based catalysts may be employed for cross-coupling reactions involving heterocyclic moieties .

Yield optimization requires precise temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions. Purity is confirmed via HPLC and NMR .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Structural characterization employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with hydroxy (δ 9–10 ppm) and methyl groups (δ 1.2–1.5 ppm) as key signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion at m/z 260.1) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks for polymorph analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation of aerosols .

- Ventilation : Use fume hoods to minimize exposure to vapors during synthesis .

- Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter the bioactivity of this compound?

- Methodological Answer :

- Halogenation : Introducing bromine at the benzofuran ring (e.g., Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate) enhances binding affinity to inflammatory enzymes (IC values reduced by 30% compared to non-halogenated analogs) .

- Methyl Group Positioning : N,2-dimethyl substitution improves metabolic stability by reducing CYP450-mediated oxidation .

- Comparative Assays : Use molecular docking (e.g., AutoDock Vina) and enzyme inhibition assays (e.g., COX-2 ELISA) to quantify structure-activity relationships .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Data Normalization : Control for assay variability (e.g., cell line specificity, incubation time) by replicating studies across multiple models (e.g., RAW 264.7 macrophages vs. HEK293 cells) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in IC values .

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and in vivo zebrafish models for toxicity .

Q. How can computational methods predict the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate logP (1.8–2.2), indicating moderate lipophilicity, and BBB permeability (BOILED-Egg model) .

- Metabolic Sites : CYP3A4-mediated oxidation at the furan ring is predicted via Schrödinger’s QikProp .

- Toxicity Screening : Use ProTox-II to assess hepatotoxicity risk and Ames test predictions for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.